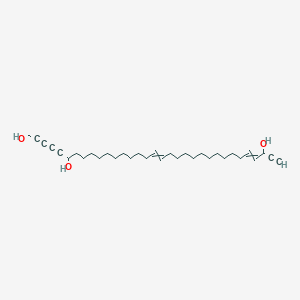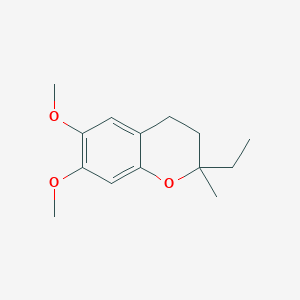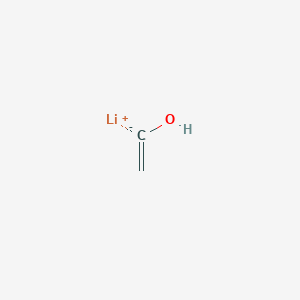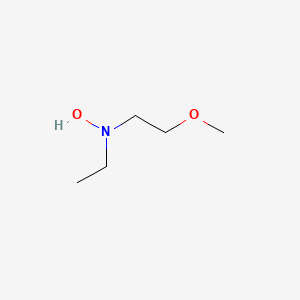
N-Ethyl-N-hydroxy-2-methoxyethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-hydroxy-2-methoxyethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a hydroxy group, and a methoxy group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-hydroxy-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethan-1-amine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-hydroxy-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-hydroxy-2-methoxyethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-hydroxy-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-N-hydroxy-2-methoxyethan-1-amine can be compared with other similar compounds, such as:
N-Methyl-N-hydroxy-2-methoxyethan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-hydroxy-2-ethoxyethan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.
N-Ethyl-N-hydroxy-2-methoxypropan-1-amine: Similar structure but with a propanamine backbone instead of an ethanamine backbone.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and chemical properties.
Eigenschaften
CAS-Nummer |
115717-35-6 |
|---|---|
Molekularformel |
C5H13NO2 |
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
N-ethyl-N-(2-methoxyethyl)hydroxylamine |
InChI |
InChI=1S/C5H13NO2/c1-3-6(7)4-5-8-2/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
SHHFNAUNPIZQRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


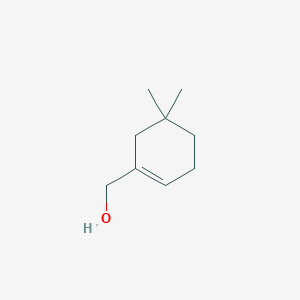
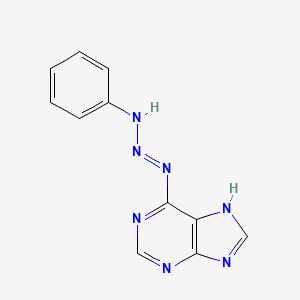
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)





![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
